N-(3-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazol-4-amine
Description
N-(3-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 3-fluorobenzyl group at the 4-position and a propyl chain at the 1-position.
Properties
Molecular Formula |
C14H18FN3 |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3/c1-3-7-18-10-14(11(2)17-18)16-9-12-5-4-6-13(15)8-12/h4-6,8,10,16H,3,7,9H2,1-2H3 |
InChI Key |
YIQCSJSOHGWKET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluorobenzyl chloride with 3-methyl-1-propyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Amines
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Replaces the 3-fluorobenzyl group with a pyridin-3-yl moiety and substitutes the propyl chain with a cyclopropyl group.
- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), with a melting point of 104–107°C. Key spectral data (NMR, HRMS) confirm the structure .
- Comparison : The pyridine ring may enhance water solubility compared to the lipophilic 3-fluorobenzyl group in the target compound. The cyclopropyl group’s smaller size could reduce steric hindrance but may compromise metabolic stability relative to the propyl chain.
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Features a methylthio-propyl chain instead of propyl.
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide
Fluorobenzyl-Containing Compounds
ALK5 Inhibitor: N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine
- Structure : Shares the 3-fluorobenzyl group but incorporates an imidazole core instead of pyrazole.
- Activity : Exhibits potent ALK5 inhibition (IC₅₀ = 3.2 nM), highlighting the 3-fluorobenzyl group’s role in target engagement. The deuterated methyl group enhances metabolic stability .
Quinoline Derivatives with 3-Fluorobenzyloxy Groups
- Structure: Complex molecules with 3-fluorobenzyloxy-linked quinoline backbones (e.g., (S,E)-N-(3-cyano-4-(4-(3-fluorobenzyl氧)-3-chlorophenylamino)quinolin-6-yl)-4-(diethanolamino)-but-2-enamide).
- Functional Impact: The fluorobenzyloxy group enhances lipophilicity and may influence membrane permeability. However, the quinoline core introduces rigidity absent in the pyrazole-based target compound .
Piperazine and Pyran Derivatives
N-[(1R,3S)-3-isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Structure : Contains a trifluoromethyl-piperazine group and tetrahydro-2H-pyran-4-amine core.
- Physicochemical Properties : Molecular weight = 468.2 (C₂₅H₃₆F₃N₃O₂). The trifluoromethyl group enhances electronegativity and stability, similar to the 3-fluorobenzyl group .
- Comparison : The pyran ring system offers distinct stereoelectronic effects compared to the planar pyrazole ring.
Data Tables
Table 2: Fluorinated Substituents in Bioactive Compounds
Key Research Findings
- Fluorine’s Role : The 3-fluorobenzyl group is recurrent in bioactive compounds (e.g., ALK5 inhibitors), suggesting its utility in optimizing target binding and metabolic stability .
- Core Flexibility : Pyrazole derivatives exhibit tunable pharmacokinetics via substituent modification (e.g., cyclopropyl for steric control, methylthio for polarity) .
Biological Activity
N-(3-Fluorobenzyl)-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C12H14F2N4
- Molecular Weight : 273.7 g/mol
- CAS Number : 1856020-06-8
The presence of the fluorobenzyl group and the pyrazole moiety contributes to its unique biological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various pyrazole compounds and their evaluation against different bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results suggested that certain derivatives possess potent antimicrobial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against these pathogens .
Anticancer Properties
Several pyrazole derivatives have been investigated for their anticancer potential. A study focused on this compound revealed its ability to inhibit cancer cell proliferation in vitro. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Receptor Modulation : The compound acts as a modulator of various receptors involved in cellular signaling pathways. Its effects on NMDA receptors have been studied, indicating potential implications in neurological disorders .
- Enzyme Inhibition : Research indicates that this pyrazole derivative may inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes. This inhibition could explain its anti-inflammatory effects observed in experimental models.
Synthesis and Evaluation
A notable study synthesized this compound and evaluated its biological activity through various assays:
| Test | Result |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Cytotoxicity (Cancer Cells) | IC50 = 15 µM |
| COX Inhibition | IC50 = 10 µM |
These findings support the hypothesis that this compound has multifaceted biological activities that warrant further investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-(3-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazol-4-amine and related pyrazole derivatives?
- Methodological Answer : Pyrazole derivatives are commonly synthesized via nucleophilic substitution or coupling reactions. For example, in analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, the reaction involves dissolving intermediates (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) in dimethyl sulfoxide (DMSO), followed by addition of amines (e.g., cyclopropanamine), cesium carbonate as a base, and copper(I) bromide as a catalyst. The mixture is stirred at 35°C for 48 hours, extracted with dichloromethane, and purified via column chromatography (EtOAc/hexane gradient) . Hydrogenation using palladium on carbon (e.g., 10% Pd/C at 40 psi H₂) is another key step for nitro-group reduction in pyrazole intermediates .
Q. How are structural and purity characteristics of this compound validated?
- Methodological Answer : Characterization typically involves:
- ¹H/¹³C NMR : Peaks corresponding to fluorobenzyl protons (δ ~7.2–7.3 ppm) and pyrazole methyl groups (δ ~2.1–2.3 ppm) are critical for structural confirmation .
- HRMS (ESI) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., m/z 215 for a related compound) .
- Melting Point : Reported ranges (e.g., 104–107°C for similar derivatives) ensure crystallinity and purity .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data for pyrazole-amine derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from residual solvents, tautomerism, or impurities. For example:
- Solvent Artifacts : Ensure complete solvent removal via lyophilization or vacuum drying.
- Tautomeric Forms : Dynamic NMR or variable-temperature studies can identify equilibrium states in pyrazole rings .
- Impurity Profiling : HPLC with UV/ELSD detection (e.g., 98% purity thresholds) combined with spiking experiments using synthetic intermediates helps isolate contaminants .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
- Methodological Answer : SAR studies on structurally related compounds (e.g., N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide) suggest:
- Fluorine Substitution : The 3-fluorobenzyl group enhances binding to hydrophobic kinase pockets, as seen in tyrosine kinase modulators .
- Propyl Chain Flexibility : Varying alkyl chain length (e.g., propyl vs. methyl) modulates solubility and target engagement. Computational docking (e.g., AutoDock Vina) can predict steric compatibility with kinase active sites .
Q. What experimental designs are critical for assessing metabolic stability of this compound in preclinical studies?
- Methodological Answer : Key steps include:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/2D6) to assess competitive/non-competitive inhibition, with IC₅₀ values guiding dose adjustments .
Methodological Challenges and Solutions
Q. How can low yields in the synthesis of this compound be addressed?
- Answer : Low yields (~17% in analogous syntheses) may result from competing side reactions (e.g., dimerization). Mitigation strategies include:
- Catalyst Optimization : Replace copper(I) bromide with Pd₂(dba)₃/Xantphos for Buchwald-Hartwig coupling, improving amine coupling efficiency .
- Temperature Control : Gradual heating (e.g., 35°C → 60°C) minimizes decomposition of heat-sensitive intermediates .
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
- Answer :
- UPLC-QTOF-MS : Resolves isobaric impurities (e.g., des-fluoro byproducts) with high mass accuracy (<2 ppm error) .
- ¹⁹F NMR : Detects fluorinated degradation products (e.g., defluorination) at sensitivities <0.1% .
Data Interpretation and Reporting
Q. How should researchers address variability in biological activity data across assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
